molecular formula C21H31N5O4S B12245777 4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine

4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine

Cat. No.: B12245777
M. Wt: 449.6 g/mol
InChI Key: UCHMHCOCJNXOPK-UHFFFAOYSA-N
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Description

4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazo[1,2-b]pyridazine and piperidine moieties, makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine typically involves multicomponent reactions and condensation reactions. . This process may involve several steps, including the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, imidazo[1,2-b]pyridazine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to various pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine is unique due to its specific combination of imidazo[1,2-b]pyridazine and piperidine moieties. This unique structure imparts distinct biological activities and potential applications that may not be observed in other similar compounds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H31N5O4S

Molecular Weight

449.6 g/mol

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C21H31N5O4S/c1-15-16(2)26-19(22-15)4-5-20(23-26)30-14-17-6-10-24(11-7-17)21(27)18-8-12-25(13-9-18)31(3,28)29/h4-5,17-18H,6-14H2,1-3H3

InChI Key

UCHMHCOCJNXOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

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